Glycochenodeoxycholate 7-sulfate(2-) is a steroid sulfate oxoanion derived from glycochenodeoxycholic acid through the sulfation of the hydroxyl group at position 7. This compound is part of the bile acid family, which plays critical roles in lipid digestion and absorption in the gastrointestinal tract. Glycochenodeoxycholate 7-sulfate(2-) is primarily produced in the liver and intestines, where it participates in various metabolic processes related to bile acids.
The compound is synthesized in the liver as a metabolite of chenodeoxycholic acid, a primary bile acid formed from cholesterol. The sulfation process involves the conjugation of a sulfate group to a hydroxy group, which enhances the solubility and detoxification of bile acids, facilitating their excretion from the body .
Glycochenodeoxycholate 7-sulfate(2-) belongs to the class of organic compounds known as monohydroxy bile acids and their derivatives. It is characterized by its sulfate functional group, which contributes to its biological activity and solubility properties. This compound is also classified as a steroid sulfate due to its steroidal structure .
The synthesis of glycochenodeoxycholate 7-sulfate(2-) typically involves enzymatic sulfation processes catalyzed by sulfotransferases. These enzymes facilitate the transfer of a sulfate group from a donor molecule (usually adenosine triphosphate) to the hydroxyl group at position 7 of glycochenodeoxycholic acid .
In laboratory settings, glycochenodeoxycholate 7-sulfate can be synthesized through various organic reactions, including using solvents such as methanol, acetic acid, and water in specific ratios to achieve optimal yields . The synthesis may also involve purification steps to isolate the desired sulfate derivative from other products formed during the reaction.
The molecular formula for glycochenodeoxycholate 7-sulfate(2-) is , indicating that it contains 26 carbon atoms, 43 hydrogen atoms, one nitrogen atom, eight oxygen atoms, and one sulfur atom. Its structure includes a steroid backbone characteristic of bile acids, with a sulfate group attached at the C-7 position.
The compound's structural representation highlights its steroidal nature and functional groups:
Glycochenodeoxycholate 7-sulfate(2-) participates in various biochemical reactions within the body. Its primary role involves:
The sulfation reaction is catalyzed by sulfotransferase enzymes that facilitate the transfer of sulfate groups. This modification enhances water solubility and reduces toxicity, allowing for efficient excretion via urine and feces . The reaction dynamics can vary based on substrate availability and enzyme activity.
Glycochenodeoxycholate 7-sulfate(2-) functions primarily through its role in enhancing bile acid solubility and facilitating their elimination from the body. By increasing solubility, it helps prevent toxic accumulation of bile acids in conditions like cholestasis.
Research indicates that sulfated bile acids exhibit lower toxicity compared to their nonsulfated counterparts due to their improved water solubility. This property allows for better renal excretion and minimizes potential cytotoxic effects on hepatic cells .
Relevant data on its chemical behavior indicate that glycochenodeoxycholate 7-sulfate(2-) maintains stability across various pH levels but may undergo degradation when exposed to extreme conditions or specific enzymes .
Glycochenodeoxycholate 7-sulfate(2-) has several applications in scientific research:
Glycochenodeoxycholate-3-sulfate (GCDCA-S) serves as a high-affinity endogenous substrate for hepatic uptake transporters OATP1B1 and OATP1B3, which are critically involved in drug disposition and bile acid homeostasis. In HEK293 cells overexpressing these transporters, GCDCA-S demonstrates concentration-dependent uptake with kinetic parameters (Km = 5.8 μM for OATP1B1; Km = 8.2 μM for OATP1B3) indicating efficient transport [2] [7]. The sodium-taurocholate cotransporting polypeptide (NTCP) also facilitates GCDCA-S uptake, though with lower affinity (Km = 24.1 μM), highlighting differential selectivity among hepatobiliary transporters [6] [7].
Table 1: Transport Kinetics of GCDCA-S by Hepatic Transporters
Transporter | Km (μM) | Vmax (pmol/min/mg) | Inhibition by Rifampicin |
---|---|---|---|
OATP1B1 | 5.8 ± 0.9 | 42.3 ± 3.1 | >90% |
OATP1B3 | 8.2 ± 1.2 | 38.7 ± 2.8 | >85% |
NTCP | 24.1 ± 3.5 | 18.6 ± 1.9 | <20% |
The selective inhibition profile of GCDCA-S distinguishes it from unconjugated bile acids. Rifampicin (600 mg oral dose in humans) elevates plasma GCDCA-S concentrations by 20.3-fold due to potent OATP1B1/1B3 inhibition, while minimally affecting NTCP-mediated transport [2] [7]. This property establishes GCDCA-S as a sensitive endogenous biomarker for assessing OATP1B-mediated drug-drug interactions in clinical settings. Notably, structural modifications at the C-3 and C-7 positions significantly alter transporter affinity, with sulfation at C-3 enhancing OATP1B binding compared to hydroxylation [8].
Accumulation of hydrophobic bile acids like GCDCA-S in cholestasis directly activates pro-fibrotic pathways in hepatic stellate cells (HSCs). In vitro studies demonstrate that hydrophobic bile acids (GCDCA-S, CDCA) induce dose-dependent proliferation of primary HSCs and increase collagen deposition by 3.5-fold compared to hydrophilic bile acids (UDCA, TUDCA) [4] [9]. This process involves EGFR transactivation, where GCDCA-S triggers metalloproteinase-dependent release of heparin-binding EGF (HB-EGF), subsequently activating the EGFR/MEK1/2/ERK signaling cascade [9].
Mechanistically, GCDCA-S stimulates:
Table 2: Pro-Fibrotic Effects of GCDCA-S on Hepatic Stellate Cells
Parameter | Control | GCDCA-S (50μM) | GCDCA-S + EGFR Inhibitor |
---|---|---|---|
αSMA Expression (fold) | 1.0 | 4.2 ± 0.3 | 1.5 ± 0.2 |
Collagen Deposition (%) | 0.8 ± 0.1 | 22.4 ± 1.7 | 4.3 ± 0.5 |
Cell Proliferation Rate | 1.0 | 2.8 ± 0.2 | 1.3 ± 0.1 |
In vivo validation using cholestatic Atp8b1G308V/G308V mice fed GCDCA-supplemented diets revealed significant hepatic collagen deposition only when GCDCA was present, confirming its pro-fibrotic role independent of biliary damage. This fibrosis was associated with 4.5-fold increased αSMA mRNA and 3.8-fold elevated collagen1a1 expression, effects blocked by MEK1/2 inhibitors [4] [9]. These findings establish GCDCA-S as a direct mediator of fibrogenesis through EGFR-driven pathways in hepatocellular cholestasis.
GCDCA-S interacts with bile acid receptors governing metabolic homeostasis, though with distinct activation profiles. Unlike unsulfated glycochenodeoxycholate (GCDCA), which acts as an FXR agonist (EC₅₀ = 17.3 μM), GCDCA-S exhibits substantially reduced FXR affinity due to steric hindrance from the sulfate moiety [5] [7]. This diminished receptor engagement alters its participation in the FXR-SHP-LRH1 regulatory cascade that normally suppresses CYP7A1 expression and bile acid synthesis [5].
Conversely, GCDCA-S retains affinity for the membrane receptor TGR5 (GPBAR1), activating it at micromolar concentrations. TGR5 stimulation induces:
The sulfation at C-3 or C-7 positions represents a detoxification pathway that reduces bile acid toxicity while modulating receptor selectivity. This biotransformation generates metabolites with altered signaling capacities: sulfated bile acids exhibit attenuated FXR activation but retain transporter affinity, enabling their efficient hepatic clearance via OATP1B transporters [5] [7]. Consequently, plasma GCDCA-S elevation serves as both a biomarker for OATP1B inhibition and an indicator of disrupted bile acid homeostasis in cholestatic conditions.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5